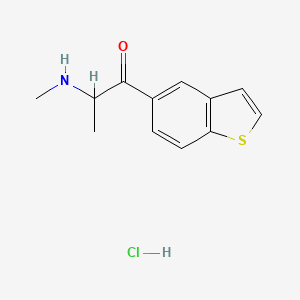
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Alkylation: The benzothiophene ring is then alkylated using appropriate alkylating agents to introduce the propan-1-one moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of benzothiophene carboxylic acid.
Reduction: Formation of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: The compound may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine.
Receptor Binding: It may bind to specific receptors in the brain, leading to its psychoactive effects.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-5-yl)-2-(methylamino)propan-1-one: Similar structure but with a benzofuran ring instead of benzothiophene.
1-(1-Naphthyl)-2-(methylamino)propan-1-one: Contains a naphthyl group instead of benzothiophene.
1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one: Features a dihydroindenyl group.
Uniqueness
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride is unique due to the presence of the benzothiophene ring, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H14ClNOS |
|---|---|
Molecular Weight |
255.76 g/mol |
IUPAC Name |
1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H13NOS.ClH/c1-8(13-2)12(14)10-3-4-11-9(7-10)5-6-15-11;/h3-8,13H,1-2H3;1H |
InChI Key |
AIRGXNPFPQKBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)SC=C2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)
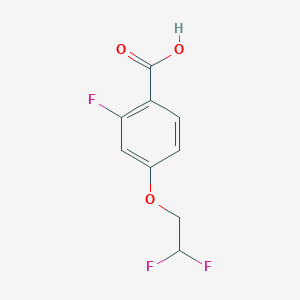

![tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate](/img/structure/B13483798.png)
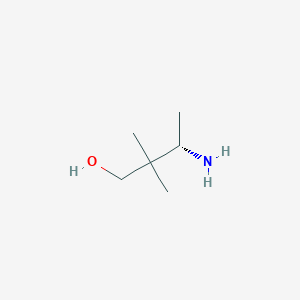
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide](/img/structure/B13483816.png)
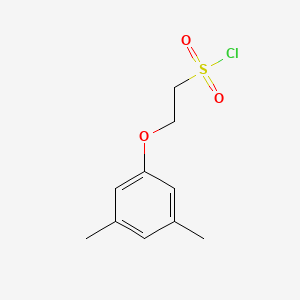
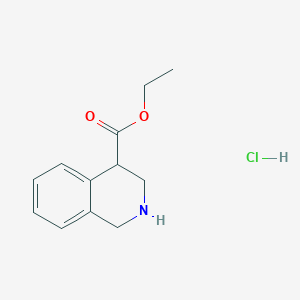
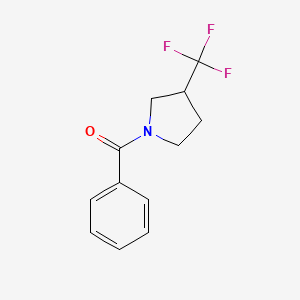



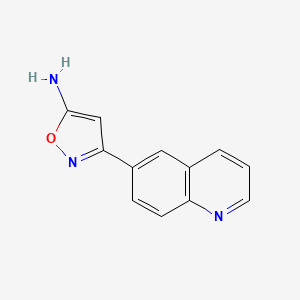
![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
